molecular formula C19H22ClNO4 B5470856 4-({[4-(allyloxy)-3-methoxybenzyl]amino}methyl)benzoic acid hydrochloride

4-({[4-(allyloxy)-3-methoxybenzyl]amino}methyl)benzoic acid hydrochloride

Cat. No.: B5470856
M. Wt: 363.8 g/mol
InChI Key: SGXMVPACDQOEIZ-UHFFFAOYSA-N
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Description

The compound “4-({[4-(allyloxy)-3-methoxybenzyl]amino}methyl)benzoic acid hydrochloride” is a complex organic molecule. It contains several functional groups, including an allyloxy group, a methoxy group, a benzyl group, an amino group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the allyloxy group could participate in reactions typical of alkenes, such as addition reactions. The amino group could undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity and potential for hydrogen bonding .

Properties

IUPAC Name

4-[[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-3-10-24-17-9-6-15(11-18(17)23-2)13-20-12-14-4-7-16(8-5-14)19(21)22;/h3-9,11,20H,1,10,12-13H2,2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXMVPACDQOEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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